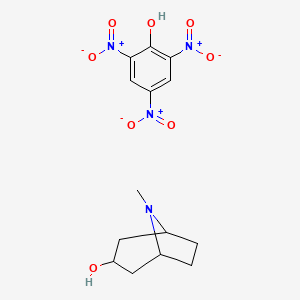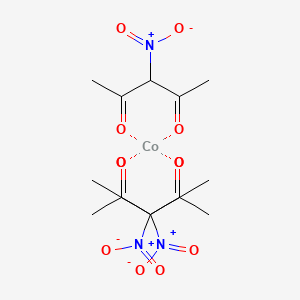![molecular formula C6H4N2O3S B14156820 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 53229-49-5](/img/structure/B14156820.png)
3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused thieno-pyrimidine ring system. The presence of both oxygen and sulfur atoms in its structure contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction is carried out under reflux conditions, often in the presence of a desiccant like calcium chloride .
Industrial Production Methods: Industrial production of this compound may involve the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization. This method offers a direct route to the key ureido intermediates, which are then cyclized to form the target thienopyrimidine .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno-pyrimidine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thieno-pyrimidine derivatives .
Aplicaciones Científicas De Investigación
3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits the activity of d-dopachrome tautomerase, leading to the suppression of cancer cell proliferation. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby blocking its catalytic activity .
Comparación Con Compuestos Similares
- Thieno[3,2-d]pyrimidine-2,4-dione
- Thieno[3,4-b]pyridine-2,4-dione
- Pyrano[2,3-d]pyrimidine-2,4-dione
Comparison: 3-Hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific structural arrangement and the presence of a hydroxyl group at the 3-position. This hydroxyl group enhances its reactivity and biological activity compared to similar compounds. Additionally, the compound’s ability to inhibit specific enzymes, such as d-dopachrome tautomerase, sets it apart from other thieno-pyrimidine derivatives .
Propiedades
Número CAS |
53229-49-5 |
|---|---|
Fórmula molecular |
C6H4N2O3S |
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4N2O3S/c9-5-3-1-2-12-4(3)7-6(10)8(5)11/h1-2,11H,(H,7,10) |
Clave InChI |
NNWNTVVLCCOLEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1C(=O)N(C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-7-amine](/img/structure/B14156738.png)
![8-(2-Phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14156748.png)
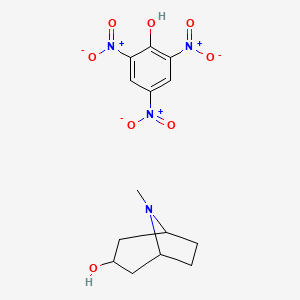

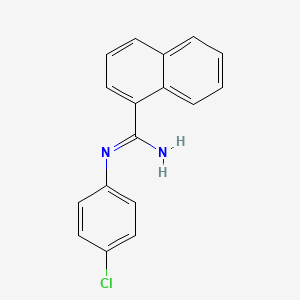


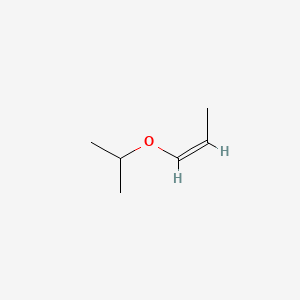
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14156785.png)
